An In-depth Technical Guide to the Synthesis of 9-Oxofolic Acid
An In-depth Technical Guide to the Synthesis of 9-Oxofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
9-Oxofolic acid, a significant derivative of folic acid, serves as a crucial reference standard in the quality control of folic acid preparations and is a molecule of interest in the study of folate metabolism and degradation. Its synthesis, therefore, is of considerable importance to researchers in medicinal chemistry, pharmacology, and analytical sciences. This technical guide provides a comprehensive overview of the synthetic pathways leading to 9-oxofolic acid, with a focus on a robust and well-documented chemical synthesis route. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and characterization data to ensure scientific integrity and practical applicability.
Introduction to 9-Oxofolic Acid
Folic acid (Vitamin B9) is a vital nutrient that plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation. 9-Oxofolic acid is an oxidized derivative of folic acid where the methylene group at the 9-position is replaced by a carbonyl group. This structural modification is significant as it can occur as a degradation product and is often monitored as an impurity in pharmaceutical-grade folic acid. Understanding its synthesis is paramount for producing high-purity reference standards for analytical method development and for investigating the biological implications of folic acid oxidation.
Retrosynthetic Analysis and Strategy
The synthesis of 9-oxofolic acid can be approached through a convergent strategy, involving the coupling of a pteridine moiety with the p-aminobenzoyl-L-glutamic acid side chain. The key challenge lies in the formation of the amide bond between the pteridine-6-carboxylic acid and the amino group of the side chain.
A logical retrosynthetic disconnection of 9-oxofolic acid reveals two primary building blocks:
-
2-Amino-4-hydroxypteridine-6-carboxylic acid (Pterin-6-carboxylic acid): This forms the core heterocyclic structure.
-
p-Aminobenzoyl-L-glutamic acid: This constitutes the side chain of the molecule.
The forward synthesis will, therefore, involve the preparation of these two precursors followed by their coupling.
Synthesis of Precursors
Synthesis of 2-Amino-4-hydroxypteridine-6-carboxylic acid
This key intermediate can be synthesized through the oxidation of more readily available pteridine derivatives, such as biopterin or neopterin. A common and effective method involves oxidation with potassium permanganate.
Experimental Protocol: Oxidation of Neopterin
-
Preparation of Solutions:
-
Solution 1: Dissolve 36 g of potassium permanganate (KMnO₄) in 600 mL of water and cool the solution to approximately 10°C.
-
Solution 2: Dissolve 12.2 g of neopterin in 300 mL of water by the addition of 13.2 g of sodium hydroxide (NaOH) and cool the solution to about 10°C.
-
-
Oxidation Reaction:
-
With moderate stirring in a water bath to maintain the temperature below 25°C, slowly add Solution 1 to Solution 2. The solution will change color from green to brown as manganese dioxide (MnO₂) precipitates.
-
Continue stirring for 60 minutes, ensuring the temperature does not exceed 30°C.
-
-
Work-up and Purification:
-
Cool the reaction mixture to about 10°C and add 20 mL of ethanol to quench the excess oxidant.
-
Allow the mixture to stand overnight to allow the MnO₂ to settle.
-
Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with 100 mL of water.
-
To the filtrate, add 2 g of activated charcoal, stir for 10 minutes, and filter.
-
Slowly add dilute hydrochloric acid (1:1) to the filtrate with stirring until a pH of 1.8 is reached to precipitate the product.
-
Allow the suspension to stand overnight, then filter the precipitate.
-
Wash the filter cake thoroughly with water and dry in a vacuum desiccator over NaOH to yield 2-amino-4-hydroxypteridine-6-carboxylic acid.[1]
-
Synthesis of p-Aminobenzoyl-L-glutamic Acid
This dipeptide derivative is synthesized in a three-step process starting from p-nitrobenzoic acid.[1]
Step 1: Synthesis of p-Nitrobenzoyl Chloride
-
Method A: Using Thionyl Chloride: To p-nitrobenzoic acid (1.0 eq), add an excess of thionyl chloride (2.0-4.0 eq). The reaction can be performed neat or in an inert solvent like dichloromethane. After the initial reaction subsides, the mixture is heated to ensure completion. The product is isolated by distillation under reduced pressure.[1]
Step 2: Synthesis of N-(4-nitrobenzoyl)-L-glutamic Acid
-
Dissolve L-glutamic acid (1.1 eq) in water and adjust the pH to 8.5-9.0 with 1M sodium hydroxide. Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride (1.0 eq) while maintaining the pH with the addition of NaOH. After the addition is complete, stir the reaction mixture until the acyl chloride is consumed. Acidify the solution to precipitate the product, which is then filtered, washed, and dried.[1]
Step 3: Synthesis of (4-Aminobenzoyl)-L-glutamic Acid
-
The nitro group of N-(4-nitrobenzoyl)-L-glutamic acid is reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product is isolated after filtration of the catalyst and removal of the solvent.[1]
Core Synthesis of 9-Oxofolic Acid
The key step in the synthesis of 9-oxofolic acid is the amide bond formation between 2-amino-4-hydroxypteridine-6-carboxylic acid and a suitably protected derivative of p-aminobenzoyl-L-glutamic acid. A highly effective method utilizes trifluoroacetic anhydride (TFAA) to activate the pteridine carboxylic acid.[2]
Rationale for Using Trifluoroacetic Anhydride
Trifluoroacetic anhydride serves a dual purpose in this synthesis:
-
Activation of the Carboxylic Acid: It reacts with the carboxylic acid of the pterin to form a highly reactive mixed anhydride. This mixed anhydride is an excellent acylating agent for the subsequent coupling reaction.
-
Solubilization and Protection: The pteridine starting material has poor solubility. TFAA can react with the amino and hydroxyl groups on the pteridine ring, forming trifluoroacetyl derivatives that are more soluble in organic solvents, facilitating a homogeneous reaction.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 9-Oxofolic acid.
Caption: General workflow for the synthesis of 9-Oxofolic acid.
Detailed Step-by-Step Protocol
Step 1: Activation of 2-Amino-4-hydroxypteridine-6-carboxylic acid
-
Suspend the sodium salt of 2-amino-4-hydroxypteridine-6-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add trifluoroacetic anhydride to the suspension. The mixture will be stirred at room temperature. This step leads to the formation of a soluble, activated pteridine intermediate.[2]
Step 2: Coupling with the Side Chain
-
To the solution of the activated pteridine, add a solution of the diethyl ester of p-aminobenzoyl-L-glutamic acid in the same solvent.
-
Allow the reaction to proceed at room temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography.
Step 3: Hydrolysis and Purification
-
After the coupling reaction is complete, the protecting groups (trifluoroacetyl and ethyl esters) are removed by hydrolysis under basic conditions (e.g., using sodium hydroxide solution).
-
The crude 9-oxofolic acid is then purified, for example, by ion-exchange chromatography, to yield the final product.[2]
Characterization of 9-Oxofolic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 9-oxofolic acid.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the pteridine ring protons, the aromatic protons of the p-aminobenzoyl moiety, and the glutamic acid residue. The absence of the C9-methylene protons (present in folic acid) and the presence of signals corresponding to the new electronic environment are key indicators.[3][4][5] |
| ¹³C NMR | The spectrum will show a signal for the C9-carbonyl carbon, which is absent in folic acid. The chemical shifts of the surrounding carbons in the pteridine ring will also be affected.[6] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 9-oxofolic acid (C₁₉H₁₇N₇O₇, MW: 455.39 g/mol ).[7] |
| UV-Vis Spectroscopy | The UV-Vis spectrum in an alkaline solution is expected to show characteristic absorption maxima. For comparison, folic acid exhibits maxima at approximately 256, 283, and 365 nm in 0.1 M NaOH.[8][9][10] The spectrum of 9-oxopteroic acid analogs shows characteristic maxima at 370, 310, and 278 nm in 0.1 N NaOH.[2] |
Conclusion
The synthesis of 9-oxofolic acid, while requiring careful execution of multi-step procedures, is achievable through well-established organic chemistry principles. The trifluoroacetic anhydride-mediated coupling of a pteridine-6-carboxylic acid with a glutamic acid derivative provides a reliable route to this important compound. This guide offers a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and analysis of folic acid and its derivatives, thereby supporting advancements in pharmaceutical quality control and biomedical research.
References
-
Schircks Laboratories. Pterin-6-carboxylic acid. Available from: [Link]
-
Maunder, P., et al. The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition. J. Chem. Soc., Perkin Trans. 1, 1999, 1311–1323. Available from: [Link]
- Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. Journal of Medicinal Chemistry, 1970, 13(5), 808-812.
-
MDPI. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Available from: [Link]
-
ResearchGate. Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s*. Available from: [Link]
-
ResearchGate. A New Technique to Prepare 9-Oxofluorene-2Carboxylic Acid. Available from: [Link]
-
Springer. UV/Vis absorption spectroelectrochemistry of folic acid. Available from: [Link]
-
MDPI. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. Available from: [Link]
-
MDPI. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. Available from: [Link]
-
PubMed. A Simple Method for Preparing 2-amino-4-hydroxy-6-formylpteridine, a Precursor of the Pteridine Substrate of Dihydropteroate Biosynthesis. Available from: [Link]
-
Organic Syntheses. trifluoroacetyl triflate. Available from: [Link]
-
MDPI. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Available from: [Link]
-
ISMAR. structural investigation of folic acid by nmr proton relaxation and molecular mechanics analysis. Available from: [Link]
-
PubMed. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Available from: [Link]
-
PMC. An atomic resolution description of folic acid using solid state NMR measurements. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Folic Acid. Available from: [Link]
-
ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Available from: [Link]
-
Wikipedia. Trifluoroacetic anhydride. Available from: [Link]
-
Pharmaffiliates. folic acid and its Impurities. Available from: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Development and validation of UV-visible spectrometry method for water soluble vitamin Folic acid in pellet formulation. Available from: [Link]
-
FooDB. Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137). Available from: [Link]
-
Common Organic Chemistry. Trifluoroacetic Anhydride (TFAA). Available from: [Link]
-
Chemical Synthesis and Growing Crystals. Available from: [Link]
- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
ResearchGate. UV/Vis absorption spectroelectrochemistry of folic acid. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimi dine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available from: [Link]
-
ResearchGate. UV-VIS absorption spectra of folic acid in phosphate buffer having pH.... Available from: [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ismar.org [ismar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The Making of Folic Acid: Understanding the Vitamin B9 Production Process [chemanalyst.com]
- 8. d-nb.info [d-nb.info]
- 9. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
